
Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with iron chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the iron-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar metalation techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iron center.
Reduction: It can also undergo reduction, where the iron center is reduced from Fe(III) to Fe(II).
Substitution: Ligand substitution reactions are common, where the chloride ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium dithionite for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) oxo species, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-porphyrin complexes with different ligands .
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride has a wide range of applications in scientific research:
Chemistry: It is used to study the catalytic properties of heme proteins and to develop new catalysts for oxidation and reduction reactions.
Biology: The compound serves as a model for heme-containing enzymes, aiding in the understanding of their mechanisms and functions.
Medicine: Research involving this compound contributes to the development of new drugs and therapeutic agents, particularly those targeting heme proteins.
Mécanisme D'action
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride exerts its effects involves its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This makes the compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with substrates that mimic the natural substrates of heme proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(II) phthalocyanine
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine cobalt (II)
Uniqueness
What sets 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride apart from similar compounds is its specific structure and the presence of the iron (III) center. This gives it unique redox properties and makes it particularly effective in mimicking the active sites of heme proteins. Its ability to form stable complexes with various ligands also enhances its versatility in research applications .
Propriétés
Formule moléculaire |
C36H44ClFeN4 |
|---|---|
Poids moléculaire |
624.1 g/mol |
Nom IUPAC |
iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride |
InChI |
InChI=1S/C36H44N4.ClH.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
Clé InChI |
NWWCYXFDLUMYRQ-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


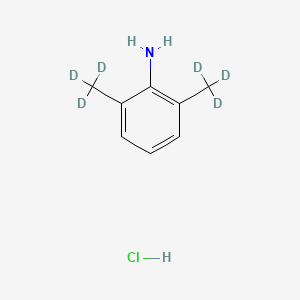

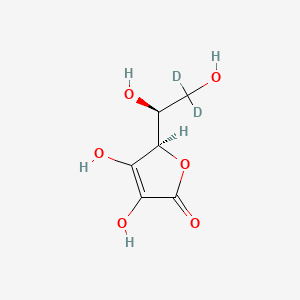

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)


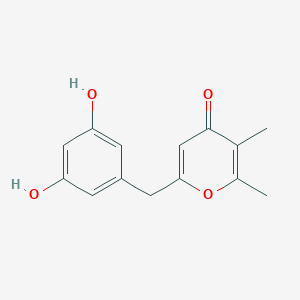
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
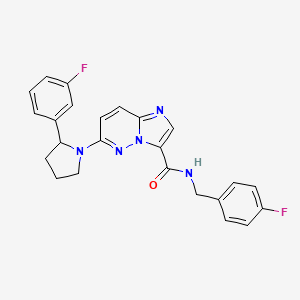

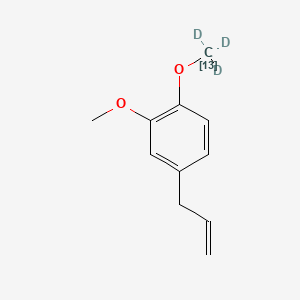
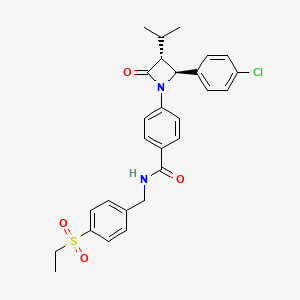
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
